molecular formula C22H17ClN2O4 B7476799 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide

4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide

Cat. No. B7476799
M. Wt: 408.8 g/mol
InChI Key: BMTDULPDBJUHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide, also known as GW9662, is a selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist. It is a widely used research tool in the field of molecular biology and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide acts as a competitive antagonist of PPARγ by binding to the ligand-binding domain of the receptor. This prevents the binding of endogenous ligands, such as fatty acids and prostaglandins, and inhibits the transcriptional activity of PPARγ. By blocking PPARγ-mediated gene expression, this compound can modulate various cellular processes, including adipogenesis, inflammation, and insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect a wide range of biological processes, including adipocyte differentiation, glucose uptake, and insulin signaling. Inhibition of PPARγ activity by this compound has been shown to reduce adipocyte differentiation and lipid accumulation in vitro. Additionally, this compound has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide as a research tool is its high selectivity for PPARγ. This allows researchers to specifically target this receptor and study its role in different cellular processes. However, one limitation of using this compound is its potential off-target effects. While this compound is highly selective for PPARγ, it may also affect other cellular pathways or receptors at higher concentrations.

Future Directions

There are several potential future directions for research involving 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, this compound may be useful in studying the role of PPARγ in cancer development and progression. Finally, further studies are needed to fully understand the off-target effects of this compound and its potential impact on other cellular pathways.

Synthesis Methods

The synthesis of 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide involves a multi-step process that begins with the reaction of 4-aminobenzamide with 4-chlorobenzoyl chloride to form 4-(4-chlorobenzoyl)aminobenzamide. This intermediate is then reacted with 2-(4-phenoxyacetyl)aminoacetic acid to produce the final product, this compound.

Scientific Research Applications

4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide is primarily used as a research tool to study the role of PPARγ in various biological processes. PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, inflammation, and cell differentiation. By selectively blocking PPARγ activity, this compound allows researchers to investigate the specific functions of this receptor in different cellular pathways.

properties

IUPAC Name

4-[[2-[4-(4-chlorobenzoyl)phenoxy]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c23-17-7-1-14(2-8-17)21(27)15-5-11-19(12-6-15)29-13-20(26)25-18-9-3-16(4-10-18)22(24)28/h1-12H,13H2,(H2,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTDULPDBJUHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.